

# **Chemical structure and properties of CGI-17341**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CGI-17341 |           |
| Cat. No.:            | B1668468  | Get Quote |

#### CGI-17341: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**CGI-17341** is a novel, orally active 5-nitroimidazole derivative with potent antimycobacterial properties. It has demonstrated significant in vitro and in vivo activity against both drugsusceptible and multi-drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **CGI-17341**, intended to support further research and development efforts in the field of antitubercular drug discovery. Although promising, further development of **CGI-17341** was discontinued due to findings of mutagenicity.

# **Chemical Structure and Properties**

**CGI-17341**, with the IUPAC name (2S)-2-ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1][2]oxazole, is a bicyclic nitroimidazole.[1] Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                        | Source |
|-------------------|--------------------------------------------------------------|--------|
| IUPAC Name        | (2S)-2-ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1] [2]oxazole | [1]    |
| Molecular Formula | C7H9N3O3                                                     | [1]    |
| Molecular Weight  | 183.16 g/mol                                                 | [1]    |
| SMILES Notation   | CC[C@H]1CN2C=C(N=C2O1)INVALID-LINK[O-]                       | [1]    |
| Appearance        | Not specified in available literature                        |        |
| Solubility        | Soluble in dimethylformamide (for in vitro testing)          | [3]    |
| Stability         | Information not available in the provided search results.    |        |

# **Biological Activity and Inhibitory Potency**

**CGI-17341** exhibits potent inhibitory activity against Mycobacterium tuberculosis. Its efficacy has been demonstrated in various in vitro and in vivo models.

## **In Vitro Inhibitory Activity**

The minimum inhibitory concentration (MIC) of **CGI-17341** has been determined against a range of M. tuberculosis strains.

| Strain Type                          | MIC (μg/mL) | Source |
|--------------------------------------|-------------|--------|
| Drug-Susceptible M. tuberculosis     | 0.1 - 0.3   | [2][4] |
| Multi-Drug-Resistant M. tuberculosis | 0.1 - 0.3   | [2][4] |



Notably, the in vitro activity of **CGI-17341** is comparable to first-line antitubercular drugs like isoniazid and rifampin and superior to streptomycin, ciprofloxacin, and norfloxacin.[4] Furthermore, its activity is not affected by changes in pH from 6.8 to 5.6, a condition where the efficacy of other drugs like ciprofloxacin and isoniazid decreases.[4]

## **In Vivo Efficacy**

In a murine model of tuberculosis, **CGI-17341** demonstrated significant dose-dependent efficacy.

| Parameter                             | Value                    | Source |
|---------------------------------------|--------------------------|--------|
| ED <sub>50</sub> (50% Effective Dose) | 7.7 mg/kg of body weight | [4]    |

#### **Cross-Resistance**

Importantly, **CGI-17341** does not exhibit cross-resistance with the following first-line antitubercular drugs:

- Isoniazid[4]
- Rifampin[4]
- Streptomycin[4]
- Ethambutol[4]

#### **Mechanism of Action**

**CGI-17341** is a prodrug that requires reductive activation within the mycobacterium to exert its therapeutic effect. The proposed mechanism of action involves the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.[4]

The activation of **CGI-17341** is dependent on a cofactor F420-dependent nitroreductase system within the bacterium.[5] However, unlike other nitroimidazoles such as pretomanid and delamanid, the activation of **CGI-17341** does not appear to be solely dependent on the deazaflavin-dependent nitroreductase (Ddn).[5][6] This suggests the involvement of other nitroreductases in its activation pathway. Following reduction of the nitro group, reactive



nitrogen species are generated, which are believed to be responsible for the downstream inhibition of mycolic acid biosynthesis and potentially other cellular targets, leading to bacterial cell death.[5]



Click to download full resolution via product page

Proposed mechanism of action for CGI-17341.

# **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the literature concerning **CGI-17341**.

# **Determination of Minimum Inhibitory Concentration** (MIC)

The MIC of **CGI-17341** against M. tuberculosis is determined using a standard broth dilution method.[3]

Workflow:





Click to download full resolution via product page

Workflow for MIC determination of CGI-17341.

Detailed Steps:



- Preparation of Drug Solutions: A stock solution of CGI-17341 is prepared in dimethylformamide. Working solutions are made by diluting the stock solution with distilled water.[3]
- Serial Dilutions: Twofold serial dilutions of the test compound are prepared in 5 mL of Dubos liquid medium or Kirchner broth, with concentrations typically ranging from 250 μg/mL down to 0.01 μg/mL.[3]
- Inoculation: Each tube is inoculated with approximately 2 x 10<sup>5</sup> colony-forming units (CFU) of the M. tuberculosis strain being tested. Drug-free control tubes are also prepared.[3]
- Incubation: All tubes are incubated at 37°C.[3]
- Growth Monitoring: The optical density at 600 nm (OD<sub>600</sub>) of the control tubes is monitored daily until it reaches a value corresponding to adequate growth (e.g., 0.28 to 0.3).[3]
- MIC Determination: The MIC is defined as the lowest concentration of CGI-17341 that
  inhibits visible growth, as compared to the drug-free control.[3]

## In Vivo Efficacy Testing (ED<sub>50</sub> Determination)

The in vivo efficacy of **CGI-17341** is assessed in a murine infection model to determine the 50% effective dose (ED<sub>50</sub>).[3]

Workflow:





Click to download full resolution via product page

Workflow for in vivo efficacy testing of CGI-17341.

Detailed Steps:



- Infection Model: Swiss Webster female mice are infected intravenously with a standardized culture of M. tuberculosis H37Rv.[3]
- Animal Grouping: Infected mice are randomly divided into several treatment groups and a control group.
- Drug Administration: **CGI-17341** is administered orally at various dose levels to the treatment groups. The timing of administration post-infection is critical (e.g., on days 11 and 12).[4] The control group receives the vehicle alone.
- Monitoring: The survival of the mice in all groups is monitored over a defined period.
- ED<sub>50</sub> Calculation: The ED<sub>50</sub> is calculated as the dose of **CGI-17341** that results in the survival of 50% of the treated mice at a time when all control mice have succumbed to the infection.[3]

#### Conclusion

**CGI-17341** is a potent 5-nitroimidazole with excellent activity against M. tuberculosis, including multi-drug-resistant strains. Its novel mechanism of action, involving reductive activation and subsequent inhibition of mycolic acid synthesis, and lack of cross-resistance with existing first-line drugs, made it an attractive candidate for further development. However, the discovery of its mutagenic properties halted its progression as a clinical candidate. Despite this, the study of **CGI-17341** has provided valuable insights into the structure-activity relationships of nitroimidazoles and has paved the way for the development of newer, non-mutagenic analogues that are now in clinical development for the treatment of tuberculosis. The information presented in this guide serves as a valuable resource for researchers working on the discovery and development of new antitubercular agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. niaid.nih.gov [niaid.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Nitroimidazole: Significance and symbolism [wisdomlib.org]
- 5. Functions of nitroreductases in mycobacterial physiology and drug susceptibility PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of CGI-17341].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1668468#chemical-structure-and-properties-of-cgi-17341]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com